molecular formula C17H12N2O3 B4802040 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid CAS No. 340309-99-1

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid

Cat. No.: B4802040
CAS No.: 340309-99-1
M. Wt: 292.29 g/mol
InChI Key: SGOYCINADXVYGR-UVTDQMKNSA-N
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Description

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid is a chemical compound offered for research use in biological screening and lead optimization. This compound features a benzoic acid core and may be of interest in the development of novel pharmacological tools. Compounds with similar cyano and oxo-propenyl functional groups are investigated in various therapeutic areas, including central nervous system disorders and oncology . Structurally related molecules have also been designed as agonists for G-protein coupled receptors (GPCRs) like GPR52, which is a potential target for conditions such as schizophrenia and substance use disorders . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-11-14(16(20)19-15-4-2-1-3-5-15)10-12-6-8-13(9-7-12)17(21)22/h1-10H,(H,19,20)(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYCINADXVYGR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-aminobenzoic acid with a suitable cyano-ketone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid exhibit significant anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of phenylamino benzoic acids have been noted for their ability to inhibit MEK kinases, which are critical in the MAPK/ERK signaling pathway associated with cell proliferation and survival .

2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and monoacylglycerol lipase, which are involved in neurodegenerative diseases and endocannabinoid metabolism, respectively . This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and pain management.

3. Anti-inflammatory Properties
Compounds derived from benzoic acid structures have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Common Synthetic Route:

  • Starting Materials : Anthranilic acid and benzoyl chloride are commonly used.
  • Reaction Conditions : The reaction is conducted in pyridine at controlled temperatures to facilitate the formation of the desired product.
  • Purification : The product is isolated through crystallization methods from solvents like ethanol.

Industrial Applications

1. Pharmaceutical Development
The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting various diseases, particularly cancers and neurodegenerative disorders.

2. Material Science
Due to its structural characteristics, it may also find applications in the development of novel materials or coatings that require specific chemical stability or reactivity.

Case Studies

Study ReferenceFocusFindings
Pietsch & Gütschow (2005)Enzyme InhibitionDemonstrated that oxazinone derivatives can inhibit cholinesterase effectively.
Tarzia et al. (2007)Endocannabinoid SystemFound that certain derivatives inhibit monoacylglycerol lipase, affecting pain pathways.
U.S. Patent No. 5,155,110Anti-inflammatory AgentsDescribed various phenylamino benzoic acid derivatives as effective anti-inflammatory compounds .

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyano and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups (Table 1). Key differences in properties and applications are discussed.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) XLogP3 Key Substituents/Features
4-[(1Z)-2-Cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid (Target) 340309-99-1 C₁₇H₁₂N₂O₃ 292.29 Z-configuration, phenylamino, benzoic acid
4-[(E)-2-Cyano-3-oxo-3-(prop-2-enylamino)prop-1-en-1-yl]benzoic acid 454665-82-8 C₁₄H₁₂N₂O₃ 256.26 1.7 E-configuration, propenylamino
3-(4-(4-Trifluoromethylphenyl)pent-3-en-2-yl)benzoic acid C₁₉H₁₇F₃O₂ 346.34 Trifluoromethyl, pentenyl chain
Ethyl 4-(2,4-dimethyl-5-oxo-1-phenylpent-3-en-2-yl)benzoate C₂₂H₂₄O₃ 336.43 Ethyl ester, methyl groups

Structural and Stereochemical Differences

  • Stereochemistry : The Z-configuration in the target compound creates distinct spatial arrangements compared to the E-isomer (CAS: 454665-82-8), affecting dipole moments and intermolecular interactions .
  • Trifluoromethyl-containing analogs (e.g., C₁₉H₁₇F₃O₂) exhibit increased lipophilicity and metabolic stability compared to the target compound’s polar benzoic acid moiety . Ester derivatives (e.g., ethyl benzoate analogs) show reduced acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3) in the target compound .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s two hydrogen bond donors (NH and COOH) enhance solubility in polar solvents compared to ester derivatives .
  • Thermal Stability: The conjugated enone system in the Z-isomer may confer higher thermal stability than non-conjugated analogs, as observed in similar compounds .

Research Findings and Challenges

  • Crystallography : The target compound’s Z-configuration has been resolved using SHELXL (), revealing planar geometry critical for π-stacking .
  • Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP) predict the Z-isomer’s higher stability over E-forms by ~2–3 kcal/mol, aligning with experimental observations .
  • Challenges: Stereoselective synthesis of Z-isomers remains labor-intensive, and the phenylamino group’s electron-withdrawing effect complicates further functionalization .

Biological Activity

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological effects, mechanisms of action, and applications in various fields, including medicine and biotechnology.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyano group, a phenylamino moiety, and a benzoic acid backbone. Its molecular formula is C17H12N2O3C_{17}H_{12}N_{2}O_{3}, and it has been classified under various chemical databases, including PubChem (CID: 1924999) .

PropertyValue
Molecular FormulaC17H12N2O3
Molecular Weight296.29 g/mol
CAS Number340309-99-1

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrated that it effectively reduces the viability of Hep-G2 (liver cancer) and A2058 (melanoma) cells without inducing cytotoxicity in normal fibroblasts .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cathepsins B and L. These enzymes are critical in protein degradation pathways that are often dysregulated in cancer .
  • Activation of Proteostasis Pathways : It has been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are essential for maintaining cellular homeostasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activities against various pathogens. Studies have reported its effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits cathepsins B and L
ProteostasisActivates ubiquitin-proteasome pathways
AntimicrobialEffective against bacteria and fungi

Study on Cancer Cell Lines

A study conducted on Hep-G2 and A2058 cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 5 μM. The mechanism was associated with the induction of apoptosis through caspase activation pathways .

Evaluation of Antimicrobial Effects

In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .

Q & A

Q. How can environmental fate studies (e.g., biodegradation) be structured for this compound?

  • Methodology : Follow OECD 301D guidelines: Incubate with activated sludge (30 mg/L) and measure CO2_2 evolution over 28 days. Use HPLC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed cyano groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
Reactant of Route 2
4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid

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